molecular formula C9H10N2O3 B2416515 2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid CAS No. 1479852-60-2

2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B2416515
CAS No.: 1479852-60-2
M. Wt: 194.19
InChI Key: WEWUNSFPVIQZFI-UHFFFAOYSA-N
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Description

2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a chemical compound that belongs to the class of dihydropyrimidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with urea and malonic acid derivatives under acidic or basic conditions to form the dihydropyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted dihydropyrimidine derivatives, which can have different pharmacological properties .

Scientific Research Applications

2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly xanthine oxidase.

    Medicine: Investigated for its potential therapeutic effects in treating conditions like hyperuricemia and gout.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid apart is its cyclobutyl group, which can influence its binding affinity and specificity towards xanthine oxidase compared to other similar compounds. This unique structural feature may contribute to its enhanced inhibitory activity and potential therapeutic benefits .

Properties

IUPAC Name

2-cyclobutyl-6-oxo-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-8-6(9(13)14)4-10-7(11-8)5-2-1-3-5/h4-5H,1-3H2,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWUNSFPVIQZFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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